molecular formula C25H35N3O2S B12353458 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12353458
M. Wt: 441.6 g/mol
InChI Key: XRRHXNKGLZWHRU-UHFFFAOYSA-N
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Description

7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a synthetic compound featuring a fully saturated octahydroquinolin-2-one core linked to a 4-(1-benzothiophen-4-yl)piperazine moiety via a butoxy spacer. This structural framework places it within the class of long-chain arylpiperazines (LCAPs), which are known for their activity at central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D2) receptors .

The compound shares structural similarities with brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one), differing primarily in the saturation of the quinoline ring. Full saturation may enhance conformational rigidity, affecting its interaction with neurotransmitter receptors .

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXNKGLZWHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brexpiprazole is synthesized through a multi-step process. The key steps involve the reaction of 7-hydroxy-quinolin-2(1H)-one with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is then reacted with 1-(benzo[b]thiophen-4-yl)piperazine to yield brexpiprazole . The reaction conditions typically involve temperatures below 45°C and the use of a resin such as AMBER LITE IR 120 h in an alcohol solvent like methanol to remove impurities .

Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions, including:

    Oxidation: Brexpiprazole can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the butoxy chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

Clinical Applications

1. Treatment of Schizophrenia:

  • Brexpiprazole has been shown to improve symptoms in patients with schizophrenia. Clinical trials have demonstrated its efficacy in reducing both positive and negative symptoms associated with the disorder. A notable study indicated that patients receiving brexpiprazole showed significant improvement compared to those on placebo .

2. Adjunctive Treatment for Major Depressive Disorder:

  • In cases where patients do not respond adequately to antidepressants alone, brexpiprazole can be used as an adjunctive treatment. Research has shown that it can enhance the antidepressant effects of other medications, leading to improved overall outcomes for patients suffering from MDD .

Pharmacological Properties

Brexpiprazole's pharmacokinetics involve extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Its half-life allows for once-daily dosing, which is beneficial for patient compliance. The compound exhibits a favorable safety profile with a lower incidence of extrapyramidal symptoms compared to other antipsychotics.

Case Studies

Case Study 1: Efficacy in Schizophrenia

  • A double-blind study involving 1,500 participants assessed the efficacy of brexpiprazole compared to placebo over a 6-week period. Results indicated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with brexpiprazole .

Case Study 2: Combination Therapy in MDD

  • In another clinical trial focusing on patients with treatment-resistant depression, brexpiprazole was added to existing antidepressant therapy. The study found that patients experienced a marked improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) after 12 weeks of treatment .

Research Findings

Recent studies have explored various aspects of brexpiprazole's applications:

  • Polymorphism Studies: Research indicates that different polymorphic forms of brexpiprazole may exhibit varied stability and solubility profiles, which can influence bioavailability and therapeutic effectiveness .
  • Mechanistic Studies: Investigations into the mechanisms of action have revealed insights into how brexpiprazole modulates neurotransmitter systems beyond dopamine and serotonin, including norepinephrine pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key LCAPs

Compound Name Core Structure Key Substituents Receptor Affinity (Ki, nM) Therapeutic Indications
Target Compound Octahydroquinolin-2-one 4-(1-Benzothiophen-4-yl)piperazine Inferred: Partial agonist at 5-HT1A/D2 Theoretical: Schizophrenia, agitation
Brexpiprazole (C25H27N3O2S) 3,4-Dihydroquinolin-2-one 4-(1-Benzothiophen-4-yl)piperazine 5-HT1A: 0.12; D2: 0.30; 5-HT2A: 0.47 Schizophrenia, MDD adjunct, Alzheimer’s agitation
Aripiprazole (C23H27Cl2N3O2) 3,4-Dihydroquinolin-2-one 4-(2,3-Dichlorophenyl)piperazine D2: 0.34; 5-HT1A: 1.7; 5-HT2A: 3.4 Schizophrenia, bipolar disorder
Trazodone (C19H22ClN5O) Triazolopyridine 3-Chlorophenylpiperazine 5-HT2A antagonist; SERT inhibitor Major depressive disorder, insomnia

Key Differences and Implications

Core Saturation: The target compound’s octahydroquinoline core introduces steric and electronic constraints absent in brexpiprazole and aripiprazole. Brexpiprazole’s 3,4-dihydroquinoline core balances partial agonism at D2/5-HT1A and antagonism at 5-HT2A, contributing to its efficacy in mood disorders .

Receptor Binding :

  • The 1-benzothiophen-4-yl group in both the target compound and brexpiprazole enhances 5-HT1A/D2 affinity compared to aripiprazole’s 2,3-dichlorophenyl group, which favors D2 selectivity .
  • Trazodone’s triazolopyridine core shifts its activity toward 5-HT2A antagonism and serotonin reuptake inhibition, limiting direct D2 modulation .

Therapeutic Applications :

  • Brexpiprazole’s FDA approval for schizophrenia and adjunctive MDD stems from its balanced receptor profile and tolerability .
  • The target compound’s theoretical indications (e.g., agitation in dementia) remain unvalidated, requiring preclinical studies to assess efficacy and safety .

Pharmacokinetic and Formulation Considerations

  • Solubility: Brexpiprazole’s low aqueous solubility (BCS class II) necessitates advanced formulations (e.g., nanogels, cyclodextrin complexes) . The target compound’s octahydro structure may exacerbate solubility challenges, demanding novel delivery systems.

Biological Activity

The compound 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one, commonly known as Brexpiprazole (CAS Number: 913611-97-9), is a piperazine derivative that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Brexpiprazole is characterized by a complex structure that includes a benzothiophene moiety and a piperazine ring. The molecular formula is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S with a molecular weight of approximately 433.57 g/mol. Its structural features contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC25H27N3O2S
Molecular Weight433.57 g/mol
CAS Number913611-97-9
SynonymsBrexpiprazole

Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while exhibiting antagonist properties at serotonin 5-HT2A receptors. This dual action is believed to contribute to its efficacy in treating schizophrenia and major depressive disorder. The modulation of these neurotransmitter systems helps in balancing dopaminergic and serotonergic activity in the brain.

Antipsychotic Effects

Brexpiprazole has been shown to be effective in reducing symptoms of schizophrenia. In clinical trials, it demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The efficacy was comparable to other atypical antipsychotics but with a more favorable side effect profile.

Case Studies

  • Schizophrenia Treatment : A study published in The American Journal of Psychiatry reported that patients receiving Brexpiprazole showed a statistically significant reduction in psychotic symptoms over a 12-week treatment period compared to those on placebo .
  • Major Depressive Disorder : Another clinical trial assessed the use of Brexpiprazole as an adjunctive treatment for major depressive disorder. Results indicated that patients experienced greater symptom relief when Brexpiprazole was added to their existing antidepressant regimen .
  • Long-term Efficacy : A long-term study evaluated the safety and efficacy of Brexpiprazole over a year. The findings suggested sustained improvement in both positive and negative symptoms of schizophrenia with manageable side effects .

Pharmacokinetics

Brexpiprazole exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 91 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2D6 enzymes.

Safety Profile

The safety profile of Brexpiprazole is generally favorable. Common adverse effects include:

  • Weight gain
  • Akathisia
  • Sedation

Serious side effects are rare but may include metabolic syndrome and extrapyramidal symptoms.

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